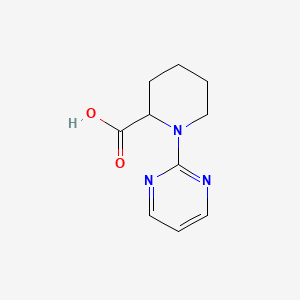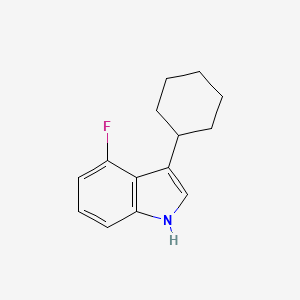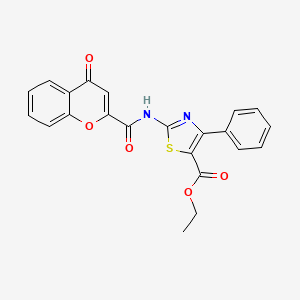![molecular formula C16H24N4O2 B2456920 1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one CAS No. 2415552-34-8](/img/structure/B2456920.png)
1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyrimidine and piperidine moieties within its structure suggests that it may exhibit diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrimidine and piperidine moieties.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidin-2-one core structure and exhibit similar chemical reactivity.
Pyrimidine derivatives: Compounds containing the pyrimidine moiety may have comparable biological activities.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various therapeutic applications
Eigenschaften
IUPAC Name |
1-[2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15-5-2-9-20(15)11-10-19-8-1-4-14(12-19)13-22-16-17-6-3-7-18-16/h3,6-7,14H,1-2,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADKPZLCJZCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2CCCC2=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2456842.png)





![2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2456850.png)

![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)


![Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate](/img/structure/B2456859.png)
